N-sec-Butylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVHGGOUFZULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324267 | |
| Record name | N-butan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-05-5 | |
| Record name | N-sec-Butylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-sec-Butylacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butan-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-SEC-BUTYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for N Sec Butylacetamide
Classical and Contemporary Synthetic Routes to N-sec-Butylacetamide
The synthesis of secondary amides like this compound can be achieved through various established chemical reactions. uantwerpen.be Traditionally, these compounds are prepared by reacting carboxylic acids or their derivatives, such as acid chlorides or anhydrides, with amines. uantwerpen.be However, these methods often require stoichiometric amounts of activating reagents, leading to poor atom economy. thieme-connect.com
More contemporary and efficient methods have been developed. One such approach is the Ritter reaction, which can produce N-substituted amides from alcohols and nitriles using a solid acid catalyst like silica (B1680970) sulfuric acid. researchgate.net This method is noted for being environmentally friendly and allowing for the easy recycling and reuse of the catalyst. researchgate.net Another innovative method involves the tandem oxidative rearrangement of N-substituted amidines, which is particularly effective for creating sterically hindered amides. uantwerpen.be
The Beckmann rearrangement offers another pathway, traditionally involving the conversion of ketones to oximes, which are then rearranged under strong acidic conditions. thieme-connect.com Modern advancements have enabled the direct synthesis of secondary amides from ketones in a single step using hydroxylamine-O-sulfonic acid as the nitrogen source, catalyzed by Zinc(II) in water. thieme-connect.com This direct method is advantageous due to its operational simplicity and environmentally benign nature. thieme-connect.com
Reductive amination of carbonyl compounds with amines using molecular hydrogen is another significant route for synthesizing secondary amines, and by extension, can be adapted for N-acetylation to form the corresponding acetamides. rsc.org This process can be facilitated by both homogeneous and heterogeneous catalysts. rsc.org
Synthesis of Key this compound Derivatives
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential biological applications.
A notable derivative is 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide. Its synthesis can be achieved through a nucleophilic aromatic substitution reaction. vulcanchem.com The process typically involves the reaction of 4,7-dichloroquinoline (B193633) with sec-butylamine (B1681703), followed by N-alkylation with chloroacetamide. vulcanchem.com The resulting free base can then be converted to its hydrochloride salt. vulcanchem.com The synthesis of related quinoline (B57606) derivatives often involves reacting 4,7-dichloroquinoline with a suitable amine. mdpi.comnih.gov For instance, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine is prepared by reacting 4,7-dichloroquinoline with 1,3-diaminopropane. mdpi.com
The synthesis of this compound derivatives incorporating a benzo[cd]indol-1(2H)-one core has not been extensively detailed in the provided search results. However, the synthesis of related indole-fused polyheterocycles, such as N-(tert-Butyl)-2-(2-chloro-6-oxo-6,11-dihydro-5H-indolo[3,2-c]quinolin-5-yl)acetamide, has been described. acs.org This synthesis involves a multi-component Ugi reaction followed by a palladium-catalyzed intramolecular cyclization. acs.org A plausible mechanism for the cyclization involves the palladium catalyst attacking the indole (B1671886) ring, leading to an iminium intermediate that undergoes nucleophilic attack and subsequent rearrangement to form the final product. acs.org
A naturally occurring derivative, 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide, has been isolated from the fruits of the fig tree (Ficus carica). researchgate.nettandfonline.comresearchgate.net The extraction process is a key aspect of its procurement. A common method employed is Soxhlet extraction using both polar and non-polar solvents to enhance the yield of the isolated compound from mature, air-dried fig fruits. researchgate.netnih.govuomustansiriyah.edu.iq Solvents such as methanol, ethyl acetate, chloroform, and n-hexane are utilized to isolate the compound from the organic layer. researchgate.netnih.gov The identity and purity of the extracted compound are then confirmed using various spectroscopic techniques, including UV-spectroscopy, FT-IR, 1H-NMR, and 13C-NMR. researchgate.netnih.gov This compound is distinct from other compounds also isolated from figs, such as tirucallane-type triterpenoids and cyanidin-3-O-rutinoside. jst.go.jpacs.org
The chemical N-SEC-BUTYL 2-[3-(4-CHLOROPHENYL)-2,4-DIOXO 3,4,5,6,7,8-HEXAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN 1(2H)-YL]ACETAMIDE features a complex benzothieno[2,3-d]pyrimidine core. ontosight.ai While the specific synthesis of this exact this compound derivative is not detailed, the general structure consists of a fused ring system with a 4-chlorophenyl group and the N-sec-butyl acetamide (B32628) moiety. ontosight.ai The synthesis of related pyrimidine (B1678525) derivatives can sometimes start from chalcones. jptcp.com
Green Extraction and Isolation of Natural this compound Derivatives (e.g., 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide from Fig Fruits)
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the modern synthesis of amides, offering more efficient and environmentally friendly alternatives to classical methods.
For the synthesis of N-substituted amides, the Ritter reaction can be performed using silica sulfuric acid as a recyclable solid acid catalyst. researchgate.net In the context of reductive amination, both homogeneous and heterogeneous catalysts are employed to facilitate the reaction between carbonyl compounds and amines with molecular hydrogen. rsc.org Noble metal catalysts, such as those based on palladium, platinum, and rhodium, have shown high efficacy. google.com
Palladium-Catalyzed N-Arylation in Secondary Amide Synthesis
The synthesis of tertiary aryl amides through the N-arylation of secondary amides presents a significant challenge in organic chemistry due to the lower nucleophilicity and increased steric hindrance of secondary amides compared to primary amides or lactams. nih.govnih.gov However, advancements in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have provided effective methods for this transformation. organic-chemistry.orgorganic-chemistry.org These methods are crucial as they allow for the direct formation of C-N bonds, providing access to a wide array of tertiary amides found in many biologically active molecules. acs.org
A general method for the intermolecular cross-coupling of acyclic secondary amides with aryl halides and pseudohalides remained elusive until the development of specialized catalyst systems. nih.gov Early efforts using standard ligands like xantphos, which are effective for primary amides, proved inefficient for the more demanding secondary amide substrates. acs.org Research led to the discovery that monodentate biarylphosphine ligands are particularly effective. A breakthrough was achieved with the development of a new biaryl phosphine (B1218219) ligand, known as JackiePhos, which features P-bound 3,5-(bis)trifluoromethylphenyl groups. nih.gov Computational studies suggest the highly electron-deficient nature of this ligand facilitates the crucial step of amide binding to the palladium center. nih.gov
This catalytic system demonstrates broad applicability, enabling the efficient N-arylation of various acyclic secondary amides with aryl nonaflates, triflates, and even less reactive aryl chlorides. nih.govacs.org The reaction typically involves heating the secondary amide with the aryl electrophile in the presence of a palladium precursor, the specialized phosphine ligand, and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.gov The ability to use a range of aryl partners allows for significant variation in the aromatic component of the final tertiary amide product, which is highly advantageous for creating analogue libraries for structure-activity relationship (SAR) studies. acs.org
Table 1: Palladium-Catalyzed N-Arylation of Secondary Amides with Aryl Nonaflates and Triflates Reaction conditions: Aryl nonaflate/triflate (1 equiv), amide (2.5 equiv), [(allyl)PdCl]₂ (1 mol%), JackiePhos (5 mol%), K₂CO₃ (2.0 equiv), in toluene (B28343) at 110 °C for 17 h. Data sourced from nih.gov.
| Amide Substrate | Aryl Electrophile | Product | Yield (%) |
| N-Methylbenzamide | 4-nonafluorobutanesulfonyl-oxybiphenyl | N-Methyl-N-(biphenyl-4-yl)benzamide | 90 |
| N-Methylacetamide | 4-nonafluorobutanesulfonyl-oxybiphenyl | N-(Biphenyl-4-yl)-N-methylacetamide | 88 |
| N-Benzylacetamide | 4-nonafluorobutanesulfonyl-oxybiphenyl | N-(Biphenyl-4-yl)-N-benzylacetamide | 89 |
| N-Methylpropionamide | 4-Trifluoromethylsulfonyloxy-1,1'-biphenyl | N-(Biphenyl-4-yl)-N-methylpropionamide | 82 |
Role of Specific Catalysts in N-Butylacetamide Formation as Byproducts
The formation of N-butylacetamide as a byproduct has been observed in specific catalytic systems, particularly those aimed at synthesizing other nitrogen-containing compounds. One notable instance occurs during the synthesis of N,N'-dibutylurea (DBU) from the reaction of butylamine (B146782) and carbon dioxide (CO₂), where acetonitrile (B52724) is used as a solvent. researchgate.netwhiterose.ac.uk
Utilization of this compound Precursors in Transition-Metal-Catalyzed Carbene Insertions
Transition-metal-catalyzed carbene insertion into heteroatom-hydrogen bonds is a powerful and efficient strategy for forming new carbon-heteroatom bonds. chemrxiv.orgwiley-vch.de In the context of this compound, its primary precursor, sec-butylamine, can be utilized in such reactions to synthesize derivatives. The N-H bond of sec-butylamine serves as a nucleophile that can intercept a transient metal carbene intermediate. nih.gov
The general mechanism involves the in-situ generation of a metal carbene. This is typically achieved by reacting a carbene precursor, most commonly a diazo compound, with a transition metal catalyst. chemrxiv.orgnih.gov These diazo compounds are often prepared from corresponding hydrazone or N-tosylhydrazone precursors. nih.gov Catalysts based on rhodium, copper, and cobalt have proven effective for these transformations. chemrxiv.orgnih.govsigmaaldrich.com
Once the metal carbene is formed, sec-butylamine can attack the electrophilic carbene carbon. nih.gov This is followed by a proton transfer from the nitrogen to the carbon, which regenerates the catalyst and yields the N-H insertion product. nih.gov This methodology is highly valuable for the streamlined synthesis of compounds like α-amino esters. For instance, reacting sec-butylamine with a diazoacetate in the presence of a suitable catalyst, such as a cobaloxime complex, can efficiently produce the corresponding N-(sec-butyl)glycinate ester. chemrxiv.org This approach avoids harsh conditions and provides a direct route to complex amine derivatives from simple precursors. chemrxiv.orgnih.gov
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Mechanisms of N-sec-Butylacetamide and Substituted Acetamides in Acidic Media
The acid-catalyzed hydrolysis of amides, including this compound, is a fundamental reaction that typically proceeds through a nucleophilic acyl substitution pathway. jove.comallen.in This process generally requires heating with an aqueous acid. jove.comdalalinstitute.com The mechanism is initiated by the protonation of the amide's carbonyl oxygen. jove.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. jove.comallen.inmasterorganicchemistry.com This attack forms a tetrahedral intermediate. jove.com
Subsequent proton transfer to the nitrogen atom transforms the amino group into a better leaving group. libretexts.org The reformation of the carbonyl double bond then leads to the elimination of the amine, resulting in a protonated carboxylic acid. libretexts.org A final deprotonation step yields the carboxylic acid and an ammonium (B1175870) ion, which drives the reaction equilibrium toward the products. libretexts.org
Studies on various N-substituted acetamides in aqueous sulfuric acid have revealed that the specific mechanism can vary depending on the substrate's structure and the acidity of the medium. cdnsciencepub.com For many amides, the reaction proceeds via an A-2 type mechanism, which involves a bimolecular nucleophilic attack by water on the protonated amide (the AAC2 mechanism). cdnsciencepub.comcdnsciencepub.com This pathway involves the fission of the acyl-nitrogen bond. cdnsciencepub.com
However, for certain structures, such as N-tert-butylacetamide, an alternative A-1 mechanism with N-alkyl fission can occur, particularly in more concentrated acid solutions. cdnsciencepub.com This pathway involves the unimolecular cleavage of the N-alkyl bond from the protonated amide. cdnsciencepub.com The behavior of this compound is expected to be influenced by the steric and electronic properties of the sec-butyl group, potentially leading to a balance between these different hydrolytic pathways.
The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the following key steps:
Gas-Phase Decomposition Pathways of N-t-Butylacetamide
The reaction is characterized by the following features:
The proposed mechanism involves a cyclic transition state, a common feature in many gas-phase elimination reactions (pyrolysis) of esters and alkyl halides. This pathway is analogous to the Cope elimination of amine oxides and the Chugaev elimination of xanthates. For N-t-butylacetamide, this would involve a six-membered cyclic transition state leading to the concerted formation of isobutene and acetamide (B32628).
Fragmentation Patterns of N-sec-Butyl-Containing Amides in Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the structure of molecules based on their fragmentation patterns upon ionization. For N-sec-butyl-containing amides, including this compound, the fragmentation is influenced by the presence of the sec-butyl group attached to the nitrogen atom.
Upon electron ionization, the molecule loses an electron to form a molecular ion (M+•). The subsequent fragmentation of this molecular ion provides structural information. Common fragmentation pathways for N-sec-butyl amides include:
The resulting mass spectrum will be a composite of the signals from the various fragment ions produced, with the relative intensities of the peaks providing clues about the preferred fragmentation pathways and the stability of the resulting ions.
Reaction Kinetics and Solvent Effects in this compound Reactions
The kinetics of the acid-catalyzed hydrolysis of this compound are influenced by factors such as the concentration of the acid catalyst, the temperature, and the nature of the solvent. cdnsciencepub.com Studies on the hydrolysis of related amides in aqueous sulfuric acid have shown a complex dependence of the reaction rate on the acidity of the medium. cdnsciencepub.com
For many acetamides, the rate of hydrolysis initially increases with increasing acid concentration, reaches a maximum, and then decreases in highly concentrated acid solutions. cdnsciencepub.com This behavior is attributed to changes in the activity of water and the extent of protonation of the amide as the acidity of the medium changes. cdnsciencepub.com
The role of the solvent, particularly water, is crucial. In the AAC2 mechanism, water acts as the nucleophile in the rate-determining step. cdnsciencepub.com Therefore, the concentration and activity of water in the reaction medium directly affect the reaction rate. In highly concentrated acid solutions, the activity of water decreases significantly, which can lead to a decrease in the hydrolysis rate for mechanisms that require water as a nucleophile.
Solvent effects can also be understood in terms of the polarity of the transition state. The transition state for the AAC2 hydrolysis of amides is expected to be highly polar and solvated by water molecules. cdnsciencepub.com Changes in the solvent composition that affect the ability of the medium to solvate this charged transition state will influence the reaction rate. The study of reaction kinetics under varying solvent conditions and acid concentrations helps to elucidate the specific mechanistic pathway being followed. cdnsciencepub.com
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of N-sec-Butylacetamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra were not detailed in the provided search results, the expected signals can be predicted based on the known molecular structure and general chemical shift principles. pdx.edulibretexts.org
The ¹H-NMR spectrum is anticipated to show distinct signals for each unique proton environment. The terminal methyl group of the ethyl moiety would appear as a triplet, while the adjacent methylene (B1212753) group would be a more complex multiplet due to coupling with both neighboring methyl and methine protons. The methyl group on the chiral carbon would present as a doublet, and the methine (CH) proton it is attached to would appear as a multiplet. The acetyl methyl group would be a singlet, and the amide proton (N-H) would also likely be a singlet or a doublet depending on the solvent and temperature conditions. libretexts.org
The ¹³C-NMR spectrum provides information on the carbon skeleton. Each of the six carbon atoms in this compound is chemically distinct and would therefore produce a unique signal.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH(CH₃)CH₂CH₃ | ~1.2–1.6 | Multiplet |
| -CH(CH₃)CH₂CH₃ | ~0.7–1.3 | Triplet |
| -CH(CH₃)- | ~3.3–4.5 | Multiplet |
| -CH(CH₃)- | ~1.2–1.6 | Doublet |
| -C(=O)CH₃ | ~2.0–2.4 | Singlet |
| -NH- | Variable (e.g., 5.0-8.0) | Broad Singlet / Doublet |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)CH₂CH₃ | ~25–50 |
| -CH(CH₃)CH₂CH₃ | ~5–22 |
| -CH(CH₃)- | ~50–90 |
| -CH(CH₃)- | ~5–22 |
| -C(=O)CH₃ | ~150–180 |
| -C(=O)CH₃ | ~20–40 |
Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The key functional groups, the secondary amide and alkyl chains, give rise to characteristic absorption bands. nih.gov
Research has shown that this compound, like other secondary amides, can self-associate through intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another. researchgate.netresearchgate.net This association is concentration and solvent-dependent. Studies have found that the tendency for self-association among isomeric butylacetamides decreases with increased steric hindrance around the nitrogen atom, following the order: N-n-butylacetamide > N-isobutylacetamide > this compound > N-tert-butylacetamide. researchgate.net This phenomenon directly impacts the positions and shapes of the N-H and C=O stretching bands in the IR spectrum.
| Vibrational Mode | Amide Band | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| N-H Stretch | Amide A | ~3300–3500 | Indicates the N-H bond. Position is sensitive to hydrogen bonding (lower frequency when bonded). |
| C-H Stretch | - | ~2850–3000 | Corresponds to the stretching of C-H bonds in the alkyl groups. |
| C=O Stretch | Amide I | ~1630–1680 | A strong absorption characteristic of the amide carbonyl group. Its position is sensitive to hydrogen bonding. |
| N-H Bend | Amide II | ~1510–1570 | A combination of N-H in-plane bending and C-N stretching vibrations. |
| C-N Stretch / N-H Bend | Amide III | ~1250–1350 | A complex vibration involving C-N stretching and N-H bending. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solvent Polarity Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In this compound, the amide functional group acts as a chromophore. shu.ac.uk
The most relevant electronic transition for simple amides is the n → π* (n-to-pi-star) transition. This involves promoting a non-bonding electron (n) from the oxygen atom to the anti-bonding π* orbital of the carbonyl group. shu.ac.uk These transitions are typically of low intensity and occur in the 200–220 nm region of the UV spectrum.
The absorption spectrum of a compound can be influenced by the polarity of the solvent. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift (or blue shift), meaning the absorption maximum (λmax) moves to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons in the ground state, increasing the energy gap for the transition. uobasrah.edu.iq While this technique is applicable, specific experimental UV-Vis data for this compound was not found in the provided search results.
Mass Spectrometry for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization. The molecular weight of this compound is 115.17 g/mol . nih.gov
Electron Ionization (EI) mass spectra for this compound show several characteristic fragments. The molecular ion peak ([M]⁺˙) is observed at m/z 115. The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of stable ions.
| m/z | Relative Intensity (%) - JP007639 nih.gov | Relative Intensity (%) - JP000314 massbank.eu | Possible Fragment Identity/Origin |
|---|---|---|---|
| 115 | 12.01 | 0.56 | [C₆H₁₃NO]⁺˙ (Molecular Ion) |
| 86 | 76.33 | 27.90 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 60 | 9.92 | 0.53 | [CH₃CONH₃]⁺ (McLafferty + H transfer) |
| 58 | 23.42 | 24.20 | [C₃H₈N]⁺ (α-cleavage, loss of acetyl radical) |
| 44 | 99.99 | 99.99 | [C₂H₆N]⁺ (α-cleavage at C-N bond) |
| 43 | - | 19.90 | [CH₃CO]⁺ (Acylium ion) |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the absolute three-dimensional structure of a compound in the solid state. This non-destructive technique provides precise data on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.
The process involves irradiating a single crystal with monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is dependent on the internal arrangement of atoms. Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the crystal structure is refined. shu.ac.uk For this compound, an XRD study would definitively reveal its solid-state conformation and the specifics of its intermolecular hydrogen-bonding network. However, a search of the provided literature did not yield a published single-crystal X-ray diffraction structure for this compound.
Theoretical and Computational Studies of N Sec Butylacetamide
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.
For N-sec-Butylacetamide, quantum chemical calculations, particularly at levels like Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory, can be used to perform a thorough conformational analysis. The rotation around the C-N amide bond and the C-C bonds of the sec-butyl group gives rise to various possible conformers. By calculating the potential energy surface, researchers can identify the most stable (lowest energy) conformer and the energy barriers between different conformations. For similar molecules like ketones and other amides, such calculations have successfully predicted rotational constants and torsional barriers that are in good agreement with experimental values obtained from techniques like microwave spectroscopy. researchgate.net
Key parameters that can be determined for this compound from these calculations include:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Vibrational Frequencies: Prediction of the infrared and Raman spectra, which correspond to the vibrational modes of the molecule. This helps in the interpretation of experimental spectra.
Dipole Moment and Electronic Properties: Calculation of the molecular dipole moment, polarizability, and orbital energies (HOMO/LUMO), which are crucial for understanding intermolecular interactions.
For the related molecule, trans-N-methylacetamide, quantum chemical calculations have been essential in understanding its dimer and trimer structures, which serve as models for hydrogen bonds in peptides. rsc.org These methods can similarly be applied to explore the intermolecular interactions of this compound.
Table 1: Illustrative Data from Quantum Chemical Calculations
| Property | Description | Relevance for this compound |
|---|---|---|
| Relative Energy (kJ/mol) | Energy of a conformer relative to the most stable one. | Identifies the most likely shapes the molecule will adopt. |
| Rotational Constants (GHz) | Constants related to the molecule's moments of inertia. | Allows for direct comparison with microwave spectroscopy data. |
| Key Bond Lengths (Å) | The distance between atomic nuclei (e.g., C=O, C-N). | Defines the molecule's geometry and can indicate bond strength. |
| HOMO/LUMO Gap (eV) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and electronic transitions. |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. frontiersin.orgwikipedia.org DFT calculates the electronic energy and structure of a molecule based on its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach is particularly powerful for studying the mechanisms of chemical reactions. mdpi.com
For this compound, DFT can be employed to investigate various potential reactions, such as hydrolysis, oxidation, or thermal decomposition. The methodology involves:
Mapping Reaction Pathways: Identifying the structures of reactants, products, and any intermediates.
Locating Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants to products. The transition state geometry is crucial for understanding the steric and electronic requirements of the reaction.
Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state. This activation energy (or barrier height) is directly related to the reaction rate.
DFT has been successfully used to elucidate complex reaction mechanisms in bioinorganic chemistry and for drug molecule design. frontiersin.orgmdpi.com For instance, studies on other organic molecules use DFT to predict reaction sites by analyzing electronic features like the Molecular Electrostatic Potential (MEP), where regions of negative potential are susceptible to electrophilic attack and positive regions to nucleophilic attack. mdpi.com By calculating these properties for this compound, one could predict its reactivity towards various reagents.
Molecular Dynamics Simulations for Solvent Effects on Amide Behavior
While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. plos.org This provides a dynamic picture of how a solute like this compound interacts with its environment. d-nb.info
The presence of a solvent can significantly alter a molecule's properties and behavior. d-nb.info MD simulations of this compound in a solvent like water would reveal:
Solvation Structure: How solvent molecules arrange themselves around the amide. This includes analyzing the radial distribution functions to see, on average, how close water molecules are to the amide's carbonyl oxygen and N-H group.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the amide and water molecules. The strength and lifetime of these bonds can be quantified.
Conformational Dynamics: How the presence of a solvent affects the conformational equilibrium of this compound. The solvent can stabilize certain conformers over others, leading to a different population distribution than in the gas phase.
Water Displaceability: Advanced MD techniques can be used to map which water molecules around the amide are easily displaced, a key factor in predicting how a larger molecule, such as a protein receptor, might bind to it. nih.gov
MD simulations are a powerful tool for bridging the gap between theoretical calculations on isolated molecules and experimental results in solution. plos.org
Computational Analysis of Tautomeric Equilibria (Amide/Imidol)
Amides can exist in equilibrium with a tautomeric form known as an imidol (or imidic acid). This involves the migration of the hydrogen atom from the nitrogen to the carbonyl oxygen, resulting in a C=N double bond and an O-H group.
The position of this equilibrium is critical as the two tautomers have different chemical properties. For most simple amides, the amide form is significantly more stable and therefore predominates. However, the relative stability can be influenced by substitution and environment.
Computational chemistry provides a robust method for quantifying this tautomeric equilibrium. researchgate.net By using high-level quantum chemical methods like DFT or MP2, the absolute energies of both the this compound (amide) and its corresponding imidol tautomer can be calculated. researchgate.netresearchgate.net The difference in energy (ΔE) directly relates to the equilibrium constant (K_eq) and thus the relative populations of the two forms.
Theoretical studies on other amides and related compounds have shown that this approach can successfully predict tautomeric behavior. researchgate.net These calculations typically find that the amide form is more stable by a significant margin. For this compound, it is expected that the amide tautomer would be heavily favored, but computational analysis can provide a precise energetic difference, settling any ambiguity.
Table 2: Computational Prediction of Tautomeric Equilibrium
| Tautomer | Relative Energy (ΔE) | Description | Predicted Population |
|---|---|---|---|
| This compound (Amide) | 0 kJ/mol (Reference) | The standard amide structure with a C=O double bond. | >99.9% |
| (Z)-N-sec-butylacetimidic acid (Imidol) | Calculated Value (e.g., +50-70 kJ/mol) | Tautomer with a C=N double bond and an O-H group. | <0.1% |
(Note: Relative energy values are illustrative, based on typical findings for simple amides. A specific calculation for this compound would be required for precise values.)
In Silico Predictions of Biological Activity and Target Interactions
In silico methods use computational approaches to predict the biological activity of molecules and their likely interactions with macromolecular targets like proteins and enzymes. qima-lifesciences.com These techniques are a cornerstone of modern drug discovery, allowing for the rapid screening of virtual libraries of compounds before committing to expensive and time-consuming laboratory synthesis and testing. researchgate.net
For this compound, two main in silico approaches could be used:
Ligand-Based Virtual Screening (LBVS): This method is based on the principle that structurally similar molecules often have similar biological activities. qima-lifesciences.com The 2D or 3D structure of this compound would be used as a query to search large databases of compounds with known biological activities. If molecules with high structural similarity to this compound are found to be active against a particular target, it suggests that this compound might also be active against that target. qima-lifesciences.com
Structure-Based Virtual Screening (SBVS): If a specific biological target is of interest, SBVS can be used. This involves a process called molecular docking, where the 3D structure of this compound is computationally placed into the binding site of a target protein. A scoring function then estimates the binding affinity. By docking the molecule against a panel of different proteins, one can generate a hypothesis about which targets it is most likely to interact with. qima-lifesciences.com
Computer programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on a molecule's structure alone, comparing it to a massive training set of known active compounds. mdpi.com While this compound is a small and simple molecule, these in silico tools could provide valuable preliminary data on its potential (or lack thereof) to interact with biological systems, guiding any future experimental investigations.
Biological Activity and Pharmacological Research of N Sec Butylacetamide Derivatives
Immunomodulatory Properties of 2-(Benzhydrylsulfinyl)-N-sec-butylacetamide
2-(Benzhydrylsulfinyl)-N-sec-butylacetamide, a compound isolated from fig fruits, has been the subject of research for its potential as a modulator of the immune response. tandfonline.comtandfonline.com Studies have investigated its effects on various immune cells and processes, revealing its capacity to influence macrophage proliferation, phagocytosis, and the production of key signaling molecules involved in inflammation and immune defense. tandfonline.comresearchgate.netuobasrah.edu.iq
The effect of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide on the proliferation of the murine macrophage cell line RAW 264.7 has been evaluated. tandfonline.comtandfonline.com Initial observations over a 24-hour period indicated that the compound exerted an antiproliferative effect when compared to untreated baseline cells. tandfonline.com However, continued treatment demonstrated a mitogenic effect, leading to an increase in the proliferative capacity of the macrophages. tandfonline.com Specifically, treatment with the compound resulted in a 1.57-fold increase in the proliferation of RAW 264.7 macrophages. tandfonline.com The assessment was based on calculating a proliferation index, which compares the proliferation of treated cells to that of non-exposed cells. tandfonline.com
Table 1: Effect of 2-(Benzhydrylsulfinyl)-N-sec-butylacetamide on RAW 264.7 Macrophage Proliferation
| Treatment Condition | Proliferation Effect | Fold Change | Significance |
| Untreated (Control) | Baseline Proliferation | 1.00 | N/A |
| 2-(Benzhydrylsulfinyl)-N-sec-butylacetamide | Increased Proliferation | 1.57 | p < 0.0001 |
This table summarizes the proliferative effect of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide on RAW 264.7 macrophage cells as reported in the literature. tandfonline.comresearchgate.net
Research has demonstrated that 2-(benzhydrylsulfinyl)-N-sec-butylacetamide significantly enhances the phagocytic activity of immune cells. tandfonline.comtandfonline.comresearchgate.net Studies using both RAW 264.7 macrophages and bone marrow-derived macrophages (BMDMs) showed that pre-treatment with the compound boosted the cells' ability to engulf and clear pathogens like Escherichia coli. tandfonline.comtandfonline.com This enhancement is a critical mechanism for eliminating invading pathogens and cellular debris. tandfonline.com In addition to its effects on antibacterial immunity, the compound was found to augment the phagocytic killing of SKOV-3 ovarian cancer cells when used in conjunction with the monoclonal antibody trastuzumab. uobasrah.edu.iqnih.govuomustansiriyah.edu.iq This suggests a potential role in cancer immunotherapy by increasing the efficiency of antibody-dependent cellular phagocytosis, a process mediated through Fcγ receptors. uobasrah.edu.iquomustansiriyah.edu.iq A notable morphological change accompanying this increased activity was a significant increase in the size of the macrophage cytoplasm. tandfonline.comtandfonline.com
The compound 2-(benzhydrylsulfinyl)-N-sec-butylacetamide has been shown to be a potent stimulator of pro-inflammatory cytokine production in RAW 264.7 macrophages. tandfonline.comtandfonline.comresearchgate.net Treatment with the compound led to a significant elevation in the secretion of several key cytokines into the cell culture media. tandfonline.comresearchgate.net These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-2 (B1167480) (IL-2), and Interleukin-17 (IL-17). tandfonline.comtandfonline.comresearchgate.net The induction of IL-1β was found to be time-dependent, while the increased release of TNF-α is consistent with other reports on this compound. tandfonline.comtandfonline.com The release of IL-17, a cytokine crucial for orchestrating the clearance of extracellular bacteria and fungi, was also significantly induced after 24 hours of exposure to the compound. tandfonline.comtandfonline.com This broad-based stimulation of cytokine production highlights the compound's role in activating cellular immunity. tandfonline.com
Table 2: Cytokine Production by RAW 264.7 Macrophages after Treatment
| Cytokine | Effect of Treatment | Significance |
| TNF-α | Significant Increase | p < 0.0001 |
| IL-1β | Significant Increase | p < 0.001 |
| IL-2 | Significant Increase | p < 0.0001 |
| IL-17 | Significant Increase | p < 0.001 |
This table shows the impact of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide (25 μg/mL, 24 h) on the production of various inflammatory cytokines by RAW 264.7 macrophages. tandfonline.comresearchgate.net
The mechanism behind the enhanced microbicidal activity of macrophages treated with 2-(benzhydrylsulfinyl)-N-sec-butylacetamide involves the generation of reactive oxygen species (ROS). tandfonline.comresearchgate.net The compound was found to trigger a marked elevation in ROS activity in phagocytes. tandfonline.com This increase in ROS production is directly linked to the activation of the NOX2 pathway. tandfonline.comtandfonline.comuobasrah.edu.iq NOX2, or phagocyte NADPH oxidase, is an enzyme complex that, when activated, produces superoxide (B77818) anions. tandfonline.comresearchgate.net Phagocytes treated with the compound showed significantly increased NOX2 activity when encountering bacteria. tandfonline.comresearchgate.net This activation is a critical step in the oxidative burst, a primary mechanism used by immune cells to destroy pathogens contained within phagosomes. tandfonline.comresearchgate.net
A direct consequence of enhanced phagocytosis and ROS production is the potentiation of the intracellular killing of bacteria. tandfonline.comtandfonline.com Macrophages pre-treated with 2-(benzhydrylsulfinyl)-N-sec-butylacetamide showed a distinctly elevated capacity to kill phagocytosed E. coli. tandfonline.comtandfonline.comuobasrah.edu.iq The bactericidal activity is mediated by the NOX2-dependent production of superoxide anions within the phagosome. tandfonline.comtandfonline.com Further investigation revealed that the compound also promotes the fusion of phagosomes with lysosomes, a crucial step in the maturation of the phagosome and the eventual degradation of its contents. researchgate.net These findings establish that 2-(benzhydrylsulfinyl)-N-sec-butylacetamide is essential for the proper functioning and enhancement of antibacterial mechanisms within macrophages. tandfonline.com
Induction of Reactive Oxygen Species (ROS) and NOX2 Pathway Activation
Anticancer Potential of N-sec-Butylacetamide-Containing Compounds
The compound 2-(benzhydrylsulfinyl)-N-sec-butylacetamide has demonstrated potential as an agent in cancer therapy, primarily through its ability to modulate the immune system's response to malignant cells. uobasrah.edu.iquomustansiriyah.edu.iq Research has shown that this compound can induce a potent tumoricidal activity against cancer cells by enhancing the action of the therapeutic antibody trastuzumab. uomustansiriyah.edu.iq In studies involving SKOV-3 ovarian cancer cells, the compound augmented trastuzumab-triggered phagocytosis by bone marrow-derived macrophages (BMDMs). uobasrah.edu.iqnih.govuomustansiriyah.edu.iq This effect is mediated through an enhanced interaction with Fcγ receptors on the surface of phagocytic cells. uobasrah.edu.iquomustansiriyah.edu.iq This indicates that the compound does not act as a direct cytotoxic agent but rather as an immunoadjuvant, boosting the efficacy of antibody-based cancer treatments. uomustansiriyah.edu.iq One proposed mechanism suggests the molecule may act via the release of molecules like ROS, which can then activate macrophages for more effective biological and inflammatory consequences against tumors. uomustansiriyah.edu.iq
Enhancement of Trastuzumab-Triggered Phagocytic Killing of Cancer Cells (e.g., SKOV-3 Ovarian Cancer Cells)
A novel derivative, 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide, isolated from fig fruits, has been identified as a potent enhancer of the therapeutic effects of Trastuzumab. researchgate.netresearchgate.net In vitro and in vivo studies have demonstrated that this compound significantly augments Trastuzumab-triggered phagocytic killing of SKOV-3 ovarian cancer cells. researchgate.netjptcp.com Trastuzumab, a monoclonal antibody, is a cornerstone in the treatment of HER2-positive cancers. Research indicates that the combination of Trastuzumab with this this compound derivative leads to a marked increase in macrophage frequency and the phagocytosis of tumor cells. researchgate.net This synergistic effect presents a promising therapeutic strategy for improving the efficacy of antibody-based cancer treatments. researchgate.net
Interaction with Fcγ Receptors in Antitumor Immune Responses
The mechanism behind the enhanced antitumor activity of 2-(Benzhydryl sulfinyl)-N-sec-butylacetamide involves its interaction with Fcγ receptors (FcγRs) on immune cells. researchgate.netsemanticscholar.org FcγRs are crucial for antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells recognize and kill antibody-coated target cells, such as cancer cells. nih.govnih.gov The this compound derivative facilitates the interaction between the Trastuzumab-opsonized cancer cells and the FcγRs on phagocytic cells like macrophages. researchgate.netresearchgate.net This enhanced engagement of activating FcγRs, such as FcγRI (CD64) and FcγRIII (CD16), boosts the phagocytic activity of the immune cells, leading to more efficient clearance of tumor cells. researchgate.netnih.gov Studies have shown that for a potent, long-term antitumor immune response, antibodies must effectively engage not only FcγRs responsible for immediate cytotoxicity but also those on antigen-presenting cells to stimulate cellular immunity. nih.gov
Mechanisms of Cell Cycle Interference and Apoptosis Induction
Certain derivatives of this compound have been shown to induce cell death in cancer cells through mechanisms involving cell cycle arrest and apoptosis. A related compound, 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na, also extracted from figs, has been identified as a novel cytotoxic agent that induces apoptosis in SKOV-3 and AMJ-13 cancer cell lines. jptcp.com This process is mediated through the p53 and caspase-8 pathways. jptcp.com
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov Its induction by p53 can involve the transcriptional activation of pro-apoptotic genes like Puma, Noxa, and Bax. nih.gov The activation of initiator caspases, such as caspase-8, triggers a cascade of executioner caspases that dismantle the cell. mdpi.com Furthermore, some therapeutic agents can interfere with the cell cycle, causing arrest at specific phases, such as G2/M or G0/G1, which can prevent cell proliferation and ultimately lead to apoptosis. oncotarget.comualberta.ca Studies on other novel compounds have shown that they can induce G2/M phase arrest by downregulating key proteins like cyclin B1 and Cdc2, often in a p53-dependent manner. mdpi.com The ability of this compound derivatives to engage these fundamental cellular processes underscores their potential as anticancer agents. jptcp.com
Antimicrobial Properties of this compound Derivatives
Beyond their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial capabilities.
Antibacterial Activity (e.g., against E. coli)
The compound 2-(benzhydrylsulfinyl)-N-sec-butylacetamide has demonstrated significant antibacterial properties, particularly against the gram-negative bacterium Escherichia coli. researchgate.nettandfonline.com Studies have shown that this derivative enhances the phagocytic and bactericidal activities of macrophages against E. coli. researchgate.nettandfonline.com Treatment of macrophages with this compound led to a remarkable clearance of the bacteria. researchgate.nettandfonline.com The mechanism involves augmenting the macrophage's ability to engulf and kill the phagocytosed bacteria, a process confirmed by the enhanced co-localization of lysosomes with the bacteria inside the immune cells. researchgate.nettandfonline.com This suggests that the compound could be valuable in modulating the immune response to bacterial infections. researchgate.net
Antifungal Activity Investigations
Investigations into the antifungal properties of these derivatives are also promising. Research has shown that 2-(benzhydrylsulfinyl)-N-sec-butylacetamide enhances the ability of macrophages to kill the fungal pathogen Candida albicans. tandfonline.com Treatment with the compound resulted in a marked enhancement of both the phagocytic rate and the suppression rate of the fungus by macrophages. tandfonline.com This indicates that the compound boosts the microbicidal capacity of these key immune cells against fungal invaders.
Table 1: Summary of Antimicrobial Activity of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide
| Target Microbe | Observed Effect on Macrophages | Outcome |
| Escherichia coli | Increased phagocytosis and bactericidal activity. researchgate.nettandfonline.com | Enhanced clearance of bacteria. researchgate.nettandfonline.com |
| Candida albicans | Enhanced phagocytic rate and suppression rate. tandfonline.com | Increased killing of the fungus. tandfonline.com |
Anti-inflammatory Effects of Related Chemical Classes
The derivative 2-(benzhydrylsulfinyl)-N-sec-butylacetamide has been shown to modulate the levels of several inflammatory cytokines. researchgate.nettandfonline.com In studies using RAW 264.7 macrophage cells, the compound significantly affected the secretion of tumor necrosis factor-α (TNF-α), interleukin-2 (IL-2), IL-1β, and IL-17. researchgate.nettandfonline.com This modulation of key inflammatory mediators suggests a potential role in controlling inflammatory responses. tandfonline.com
Furthermore, related chemical classes, such as N-acetylated compounds, are well-known for their anti-inflammatory properties. N-acetylcysteine (NAC), for example, exhibits potent anti-inflammatory and antioxidant effects. mdpi.comnih.govnih.gov NAC can inhibit the activation of the NF-κB pathway, which is a central regulator of inflammation, leading to a reduction in pro-inflammatory cytokines like IL-6. mdpi.comnih.gov The anti-inflammatory action of NAC is considered a distinct feature, not merely secondary to its antioxidant capacity. mdpi.comhepatologyforum.org This evidence from related compounds further supports the potential for this compound derivatives to possess therapeutically relevant anti-inflammatory activity.
Structure-Activity Relationships (SAR) in this compound-Containing Therapeutics
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery. nih.govuni.lu It involves the systematic study of how a molecule's chemical structure correlates with its biological activity. uni.lu By modifying functional groups on a lead compound, researchers can analyze the resulting changes in efficacy, potency, and selectivity, which provides critical insights for optimizing therapeutic agents. nih.govsigmaaldrich.com For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their activity in various therapeutic areas, including anticonvulsant and immunomodulatory applications.
SAR in Anticonvulsant Derivatives
A prominent area of research for this compound derivatives has been in the development of central nervous system (CNS)-active drugs, particularly anticonvulsants. These compounds are often derivatives of valproic acid. pageplace.de A study analyzing constitutional isomers of valnoctamide (B1683749) (VCD) and sec-butylpropylacetamide (SPD) revealed how subtle changes in molecular structure significantly impact both anticonvulsant activity and teratogenicity. pageplace.de
Valnoctamide, a chiral isomer of valpromide, is not a prodrug and acts on its own. pageplace.dewikipedia.org Its homolog, sec-butylpropylacetamide (SPD), also shows potent anticonvulsant properties. pageplace.de Research into the SAR of these compounds involved synthesizing and evaluating isomers where the alkyl groups were altered. Specifically, the n-propyl group of SPD was replaced with an isopropyl group to create sec-butylisopropylacetamide (SID), and the sec-butyl moiety was substituted with a tert-butyl group to create tert-butylisopropylacetamide (TID) and tert-butylethylacetamide (TED). pageplace.de
The findings from these modifications highlight key SAR trends:
Isomeric Substitution: Replacing the n-propyl group in SPD with an isopropyl group (to form SID) resulted in similar pharmacokinetic profiles and anticonvulsant activity. pageplace.de
Branching Effects (sec-butyl vs. tert-butyl): The substitution of the sec-butyl group with the more sterically hindered tert-butyl group in TED resulted in a better pharmacokinetic profile compared to VCD. pageplace.de However, TID was found to be embryotoxic, inducing resorptions in mouse models. pageplace.de In contrast, SID and TED did not cause a statistically significant increase in neural tube defects at doses four to seven times higher than their anticonvulsant effective doses. pageplace.de
These relationships demonstrate that the nature and branching of the alkyl chains attached to the core acetamide (B32628) structure are critical determinants of both the therapeutic (anticonvulsant) and toxic (teratogenic) profiles of these derivatives.
| Compound | Structural Modification from Parent | Key SAR Finding | Reference |
|---|---|---|---|
| sec-Butylisopropylacetamide (SID) | n-propyl group of SPD replaced with isopropyl | Similar anticonvulsant activity and PK profile to SPD; not significantly teratogenic at tested doses. | pageplace.de |
| tert-Butylethylacetamide (TED) | sec-butyl moiety of VCD replaced with tert-butyl | Improved pharmacokinetic profile compared to VCD; not significantly teratogenic at tested doses. | pageplace.de |
| tert-Butylisopropylacetamide (TID) | sec-butyl moiety of SPD replaced with tert-butyl | Showed embryotoxicity in mouse models. | pageplace.de |
SAR in Immunomodulatory Derivatives
The this compound scaffold has also been incorporated into molecules with immunomodulatory effects. One such compound, 2-(benzhydrylsulfinyl)-N-sec-butylacetamide, was isolated from fig fruits and investigated for its ability to modulate immune responses. wikipedia.org
Research demonstrated that this derivative significantly enhances the phagocytic and bactericidal activities of macrophage cells. wikipedia.org It was shown to increase the production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), Interleukin-2 (IL-2), IL-1β, and IL-17. wikipedia.org The key structural features contributing to this activity are the bulky benzhydrylsulfinyl group combined with the this compound moiety. The sulfinyl group introduces chirality and specific stereoelectronic properties, while the this compound portion likely influences solubility and interactions with biological targets. The presence of these specific groups leads to the observed enhancement of phagosome maturation and the killing of bacteria by macrophages. wikipedia.org
SAR in Other Therapeutic Areas
The versatility of the this compound core is further demonstrated by its inclusion in derivatives with other potential biological activities. For instance, sulfonamide-containing derivatives are being explored for antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov
In compounds like 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide, the biological activity is largely attributed to the sulfonamide group, a well-known pharmacophore in antibacterial drugs. nih.gov The uniqueness of this molecule lies in the combination of the sulfonamide with the this compound structure, where the sec-butyl group may enhance solubility and influence pharmacokinetic properties compared to simpler sulfonamides. nih.gov Similarly, other complex sulfonamides like (S)-2-(4-bromo-N-(4-ethoxyphenyl)phenylsulfonamido)-N-sec-butylacetamide are being investigated for therapeutic potential, with the this compound group being a key part of the molecular architecture. nih.gov These examples suggest that attaching the this compound moiety to other known pharmacophores is a viable strategy for developing new therapeutic agents.
Applications in Medicinal Chemistry and Drug Discovery
Lead Compound Identification and Optimization in Drug Discovery
The core structure of N-sec-Butylacetamide serves as a valuable starting point for identifying and optimizing lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
Derivatives of this compound are being synthesized and evaluated to improve their binding affinities and biological activities. For instance, analogues such as 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil analogues) have been a subject of study to understand their structure-activity relationships at various monoamine transporters. acs.org In these studies, modifications to the amide group, such as reduction to a secondary or primary amine, have been shown to significantly alter binding affinities at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. acs.org
Development of Novel Therapeutic Agents for Inflammatory Diseases
A derivative of this compound, specifically 2-(benzhydrylsulfinyl)-N-sec-butylacetamide, has demonstrated significant potential in the development of new treatments for inflammatory diseases. tandfonline.com Research has shown that this compound can modulate the body's immune response by influencing the production of key inflammatory signaling molecules known as cytokines. researchgate.nettandfonline.com
In studies using macrophage cell lines (RAW 264.7), 2-(benzhydrylsulfinyl)-N-sec-butylacetamide was found to significantly modulate the levels of several pro-inflammatory cytokines. tandfonline.comresearchgate.netresearchgate.net Treatment with this compound led to an increase in the secretion of tumor necrosis factor-α (TNF-α), interleukin-2 (B1167480) (IL-2), interleukin-1β (IL-1β), and interleukin-17 (IL-17). tandfonline.comresearchgate.net The modulation of these cytokines suggests a potential therapeutic role in conditions where the immune response is dysregulated. tandfonline.com For example, IL-17 is a key cytokine involved in the response to infections and has a variety of effects on innate immune cells. researchgate.net The ability of this this compound derivative to influence these pathways highlights its potential as a lead compound for novel anti-inflammatory therapies. smolecule.com
Table 1: Effect of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide on Cytokine Production in RAW 264.7 Macrophages
| Cytokine | Effect of Treatment | Significance |
| TNF-α | Increased secretion | p < 0.001 tandfonline.com |
| IL-1β | Increased secretion | p < 0.001 tandfonline.com |
| IL-2 | Increased secretion | p < 0.0001 researchgate.net |
| IL-17 | Increased secretion | p < 0.001 tandfonline.com |
Strategies for Enhancing Cancer Immunotherapy
Immune checkpoint inhibitors are a class of drugs that block proteins that stop the immune system from attacking cancer cells. mdpi.comoatext.com A key strategy in cancer immunotherapy is to enhance the ability of the patient's own immune cells to recognize and eliminate tumors. oatext.com The this compound derivative, 2-(benzhydryl sulfinyl)-N-sec-butylacetamide, has been identified as a compound that can augment the cancer-killing capabilities of immune cells. researchgate.netuomustansiriyah.edu.iqnih.gov
Research has focused on its ability to enhance antibody-dependent cellular phagocytosis (ADCP), a process where immune cells called phagocytes are triggered to engulf and destroy antibody-coated cancer cells. researchgate.net Studies have demonstrated that 2-(benzhydryl sulfinyl)-N-sec-butylacetamide, when used in conjunction with the monoclonal antibody trastuzumab, significantly increases the phagocytic killing of ovarian cancer cells (SKOV-3). uomustansiriyah.edu.iqnih.gov This enhancement is believed to occur through an interaction with Fcγ receptors on the surface of phagocytic cells. researchgate.netuomustansiriyah.edu.iq
The compound was also found to stimulate the proliferation of RAW 264.7 macrophage cells and increase their size, particularly the cytoplasm. tandfonline.comresearchgate.net This activation of phagocytic cells, combined with the modulation of the tumor microenvironment through cytokine release, represents a promising strategy for improving the efficacy of existing cancer immunotherapies. researchgate.netresearchgate.nettandfonline.com
Prospects for New Antimicrobial Drug Development
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial drugs. Research into this compound derivatives has revealed their potential in this area. tandfonline.comresearchgate.net The compound 2-(benzhydrylsulfinyl)-N-sec-butylacetamide, isolated from figs, has been investigated for its effects on Gram-negative bacteria such as Escherichia coli (E. coli). tandfonline.comuobasrah.edu.iq
Studies have shown that this compound can enhance the phagocytic and bactericidal activities of macrophages against E. coli. tandfonline.comresearchgate.net Macrophages pre-treated with 2-(benzhydrylsulfinyl)-N-sec-butylacetamide demonstrated a significantly increased ability to clear the bacteria. tandfonline.com The mechanism appears to involve the enhancement of the macrophage's natural killing processes, including the production of reactive oxygen species (ROS) and the maturation of phagosomes. researchgate.netuobasrah.edu.iq
The ability of this compound to bolster the host's innate immune response against bacterial pathogens suggests a novel approach to antimicrobial therapy. tandfonline.com Rather than directly killing bacteria, it acts as an immune modulator, empowering the body's own defenses. tandfonline.com This indirect mechanism could be advantageous in circumventing the development of drug resistance. Further research into derivatives like 2-benzhydrylsulfinyl-N-hydroxyacetamide, which may serve as active antimicrobial agents, is also underway. researchgate.netjptcp.com
Future Research Directions and Challenges
Elucidation of Broader Biological Target Profiles for N-sec-Butylacetamide Derivatives
While initial studies have hinted at the potential of this compound derivatives, a comprehensive understanding of their biological targets remains largely unexplored. Future research should prioritize the systematic screening of these compounds against a wide array of biological targets to uncover novel therapeutic applications.
Derivatives of this compound containing sulfonamide groups are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and even potential anticancer properties. smolecule.comontosight.ai For instance, the sulfonamide group is a common motif in drugs that inhibit carbonic anhydrase, an enzyme family with implications in glaucoma and epilepsy. ontosight.ai The presence of a sec-butyl group can influence the compound's solubility and biological activity compared to simpler analogs. smolecule.com
One notable derivative, 2-(benzhydrylsulfinyl)-N-sec-butylacetamide, isolated from figs, has demonstrated immunomodulatory effects. tandfonline.comtandfonline.com Studies have shown its ability to enhance the phagocytic activity of macrophages and modulate the production of inflammatory cytokines such as TNF-α, IL-1β, IL-2, and IL-17. tandfonline.comresearchgate.netresearchgate.net This suggests its potential as an immune response modulator. Furthermore, this compound has been investigated for its capacity to augment the cancer-killing effects of trastuzumab by interacting with FcY receptors, indicating a potential role in cancer therapy. researchgate.netuobasrah.edu.iquomustansiriyah.edu.iq
Future investigations should employ a variety of screening techniques to build a comprehensive biological activity profile for this compound derivatives.
Recommended Screening Approaches:
| Screening Method | Purpose | Potential Targets |
| Enzyme Inhibition Assays | To identify specific enzymes inhibited by the compounds. | Bacterial enzymes, kinases, proteases, carbonic anhydrases. smolecule.comontosight.ai |
| Receptor Binding Assays | To determine the affinity of the compounds for various receptors. | G-protein coupled receptors (GPCRs), nuclear receptors. |
| Cell-Based Assays | To assess the effects of the compounds on cellular processes. | Cell viability, apoptosis, proliferation, cytokine production. smolecule.comtandfonline.com |
| High-Throughput Screening (HTS) | To rapidly screen large libraries of derivatives against multiple targets. | Diverse panels of enzymes and receptors. |
Advanced Mechanistic Studies on Cellular and Molecular Interactions
A deeper understanding of how this compound derivatives interact with cells and molecules at a fundamental level is crucial for their rational design and optimization. The presence of functional groups like the amino and tert-butyl groups in related acetamides allows for hydrogen bonding and steric interactions, which can influence binding affinity and selectivity with biological targets.
For the derivative 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride, molecular docking studies suggest a mechanism involving DNA intercalation and inhibition of topoisomerase II. vulcanchem.com The chloroquinoline part is predicted to bind to the enzyme's ATPase domain, while the acetamide (B32628) group helps stabilize the interaction through hydrogen bonding. vulcanchem.com In the case of 2-(benzhydrylsulfinyl)-N-sec-butylacetamide, it is suggested that its biological activity is enhanced by the synergistic effect of its carboxyl group and free sulfur atoms. tandfonline.com This compound has been shown to increase the production of reactive oxygen species (ROS) and enhance phagosome maturation in macrophages. tandfonline.comresearchgate.net
Future research should focus on elucidating the precise molecular mechanisms of action.
Key Mechanistic Questions to Address:
What are the primary molecular targets responsible for the observed biological effects?
How do these compounds modulate signaling pathways within the cell?
What is the role of specific structural motifs, such as the sec-butyl group, in target recognition and binding? smolecule.com
How do these compounds affect cellular processes like phagocytosis and cytokine secretion on a molecular level? tandfonline.comresearchgate.net
Techniques such as X-ray crystallography of ligand-protein complexes, advanced spectroscopic methods, and molecular dynamics simulations will be invaluable in answering these questions.
Development of Targeted Delivery Systems for this compound-Based Therapies
To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted drug delivery systems is paramount. These systems aim to deliver the active compound specifically to the site of action, such as tumors or inflamed tissues. rroij.comijfmr.com
Various nanocarriers, including nanoparticles, liposomes, and micelles, are being explored for targeted drug delivery. rroij.comijfmr.com These carriers can be engineered to be biocompatible and biodegradable, protecting the drug from degradation and controlling its release. rroij.comglobalresearchonline.net Passive targeting can be achieved through the enhanced permeability and retention (EPR) effect in tumors, while active targeting involves conjugating the carrier to a ligand that specifically binds to the target cells. nih.gov
Potential Delivery Strategies for this compound Derivatives:
| Delivery System | Description | Potential Advantages |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. ijfmr.com | Biocompatible, can be surface-modified for targeting. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers that can encapsulate or adsorb the drug. nih.gov | Controlled release, protection from degradation. rroij.com |
| Micelles | Self-assembling core-shell structures formed by amphiphilic block copolymers. | Can solubilize poorly water-soluble drugs. |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and encapsulate drugs. | Biocompatible, sustained release. |
Research in this area should focus on formulating this compound derivatives into these delivery systems and evaluating their in vitro and in vivo performance.
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The advancement of this compound-based therapies will also depend on the development of efficient, scalable, and sustainable synthetic methods. Traditional synthetic routes may involve harsh reagents or produce significant waste.
Recent advances in synthetic chemistry offer promising alternatives. For example, palladium-catalyzed N-arylation has been shown to be an efficient method for synthesizing acyclic secondary amides. mit.edu Another approach is the Ritter-type synthesis, which can be performed under mild, solvent-free conditions. The development of phase transfer catalyzed condensation of amines with α-halo-acetamides also presents a viable synthetic route. google.com
The isolation of this compound derivatives from natural sources, such as 2-(benzhydrylsulfinyl)-N-sec-butylacetamide from figs, also presents a sustainable production pathway. researchgate.netuobasrah.edu.iq
Future Research Goals for Synthesis:
Develop catalytic methods that minimize waste and use environmentally benign reagents.
Explore one-pot and multicomponent reactions to improve efficiency.
Optimize extraction and purification processes for naturally occurring derivatives. researchgate.net
Investigate enzymatic and microbial synthesis as green alternatives.
Computational Design of Enhanced this compound Analogs with Improved Efficacy and Selectivity
Computational methods, particularly quantitative structure-activity relationship (QSAR) studies and molecular modeling, are powerful tools for designing new drug candidates with improved properties. mdpi.comdergipark.org.tr QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of novel analogs. mdpi.combiolscigroup.us
These computational approaches can guide the synthesis of new derivatives by identifying key structural features that contribute to potency and selectivity. rsc.orgnih.gov For instance, QSAR studies can help in understanding the influence of various substituents on the biological activity of N-substituted derivatives. rsc.org Molecular docking can predict the binding modes of these analogs within their target proteins, providing insights for further optimization. vulcanchem.com
Computational Strategies for Analog Design:
| Computational Method | Application |
| QSAR Modeling | Predict the biological activity of new analogs based on their chemical structure. mdpi.comdergipark.org.tr |
| Molecular Docking | Predict the binding pose and affinity of analogs to their biological targets. vulcanchem.com |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. |
| Molecular Dynamics Simulations | Study the dynamic behavior of the ligand-protein complex over time. |
| In Silico ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogs. |
By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the discovery and development of next-generation this compound-based therapeutics with enhanced efficacy and selectivity.
Q & A
Q. Q. What are the best practices for reporting negative or inconclusive results in N-sec-Butylacetamide research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
